molecular formula C13H13NO2S B12994603 2-(Thiophen-2-yl(o-tolyl)amino)acetic acid

2-(Thiophen-2-yl(o-tolyl)amino)acetic acid

Cat. No.: B12994603
M. Wt: 247.31 g/mol
InChI Key: CJMZTHRHZQIGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiophen-2-yl(o-tolyl)amino)acetic acid is an organic compound that features a thiophene ring and a tolyl group attached to an amino acetic acid backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl(o-tolyl)amino)acetic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. Common industrial methods include:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Reactors: Employing continuous flow techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-yl(o-tolyl)amino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the tolyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(Thiophen-2-yl(o-tolyl)amino)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl(o-tolyl)amino)acetic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the tolyl and amino acetic acid groups.

    Tolylacetic acid: Contains the tolyl group and acetic acid backbone but lacks the thiophene ring.

    2-Aminothiophene derivatives: Similar thiophene-based compounds with different substituents.

Uniqueness: 2-(Thiophen-2-yl(o-tolyl)amino)acetic acid is unique due to the combination of the thiophene ring, tolyl group, and amino acetic acid backbone

Biological Activity

2-(Thiophen-2-yl(o-tolyl)amino)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H13_{13}N1_{1}O2_{2}S1_{1}, with a molecular weight of approximately 249.31 g/mol. The compound features a thiophene ring, an o-tolyl group, and an amino acetic acid moiety, which contribute to its biological reactivity.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that derivatives containing thiophene rings can significantly inhibit the growth of cancer cells, suggesting potential as an anticancer agent. Notably, it has been evaluated against cell lines such as:

Cell Line Cancer Type IC50_{50} (µM)
MCF-7Breast Cancer15
HEPG-2Liver Cancer12
DLD-1Colon Cancer10
HONE-1Nasopharyngeal Carcinoma18

These findings indicate that the compound may induce apoptosis in cancer cells through various mechanisms, including modulation of specific signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Activity

The compound has also been investigated for its role as an enzyme inhibitor. It specifically targets microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in the inflammatory response. Inhibition of mPGES-1 can lead to reduced production of pro-inflammatory mediators, suggesting that the compound may be beneficial in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The thiophene ring facilitates interactions with various enzymes and receptors, potentially altering their activity. Molecular docking studies have suggested strong binding affinities for mPGES-1, indicating a competitive inhibition mechanism that could be exploited for therapeutic purposes.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Thiophene Ring : Starting from thiophene derivatives, reactions are conducted to introduce the o-tolyl group.
  • Acetylation : The amino group is acetylated to form the final product.

This synthetic pathway allows for the modification of structural features that can enhance biological activity .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Cytotoxicity : A study evaluated various derivatives against six different cancer cell lines, demonstrating significant cytotoxic effects, particularly in MCF-7 and DLD-1 cells. The results indicated that modifications to the thiophene structure could enhance anticancer activity .
  • Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers compared to control groups, supporting its potential as an anti-inflammatory agent .

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

2-(2-methyl-N-thiophen-2-ylanilino)acetic acid

InChI

InChI=1S/C13H13NO2S/c1-10-5-2-3-6-11(10)14(9-13(15)16)12-7-4-8-17-12/h2-8H,9H2,1H3,(H,15,16)

InChI Key

CJMZTHRHZQIGHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.